

Application Notes and Protocols for STING Agonist-21

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Compound of Interest

Compound Name: STING agonist-21

Cat. No.: B12382785

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Introduction

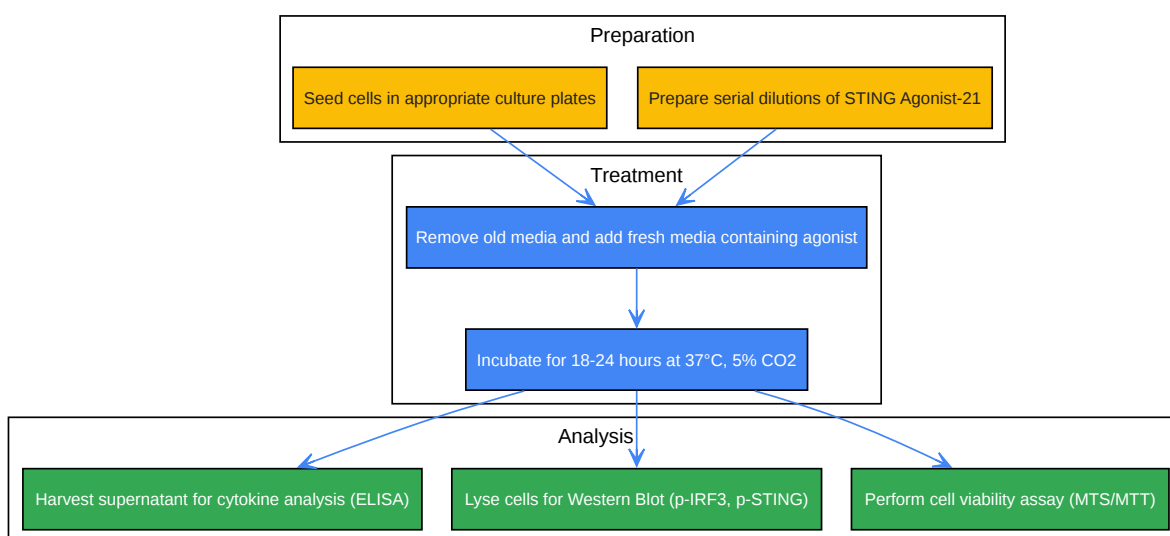
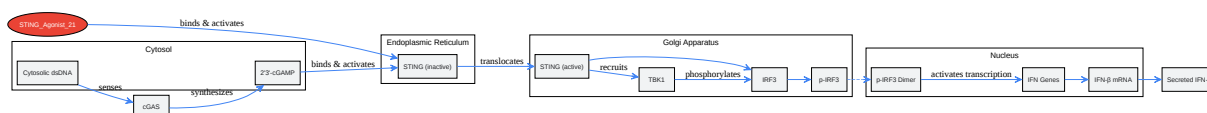
STING (Stimulator of Interferon Genes) is a critical component of the innate immune system, functioning as a key mediator of cytosolic DNA sensing.[1] Activation of the STING pathway triggers the production of type I interferons (IFN) and other pro-inflammatory cytokines, which are essential for initiating robust anti-tumor and anti-viral immune responses.[2][3] STING agonists are a promising class of immunotherapeutic agents designed to activate this pathway, thereby turning "cold" tumors into "hot" tumors that are more susceptible to immune-mediated destruction.[3]

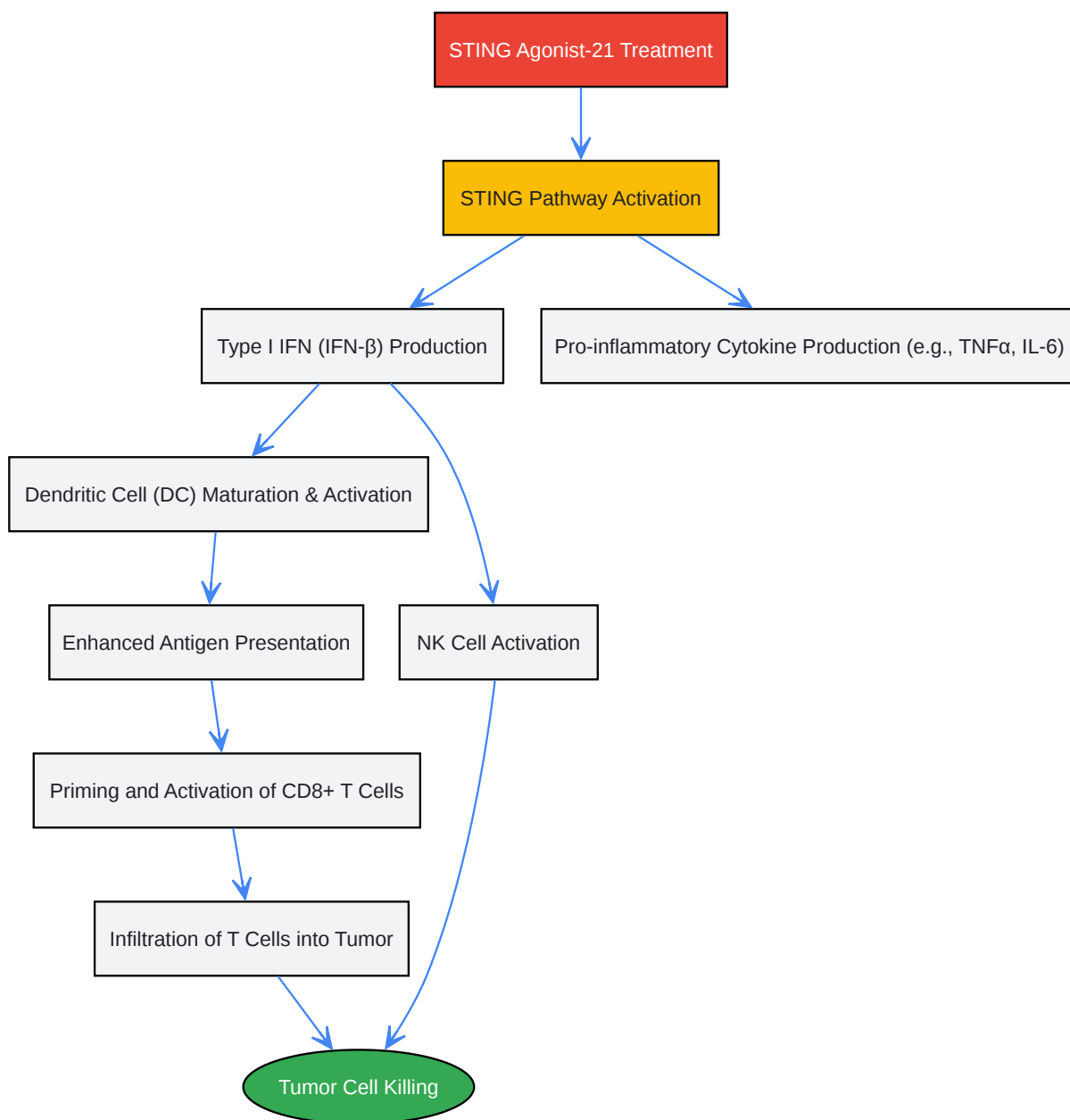
STING Agonist-21 is a potent, synthetic, non-cyclic dinucleotide small molecule agonist of human STING. These application notes provide detailed guidelines and protocols for the treatment of cell lines with **STING Agonist-21** to induce STING-dependent signaling and subsequent downstream effects.

Mechanism of Action

Upon introduction into the cytosol, **STING Agonist-21** directly binds to the STING protein located on the endoplasmic reticulum (ER).[4] This binding induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated

IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN- β . Simultaneously, STING activation can also lead to the activation of the NF- κ B pathway, resulting in the production of various pro-inflammatory cytokines.





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References

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